
モサプリドクエン酸アミド
説明
Mosapride Citric Amide is a chemical compound with the molecular formula C27H31ClFN3O9 and a molecular weight of 596.00 g/mol . It is a derivative of Mosapride, a gastroprokinetic agent used to treat gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and functional dyspepsia . Mosapride Citric Amide is known for its unique structure and properties, making it an interesting subject for scientific research and pharmaceutical applications.
科学的研究の応用
Pharmacological Profile
Mosapride Citric Amide acts as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. These interactions are crucial in treating various gastrointestinal disorders such as functional dyspepsia and postoperative ileus. The citric amide form is noted for its improved solubility and bioavailability compared to its parent compound, which enhances its therapeutic potential.
Key Properties
- Selective 5-HT4 Receptor Agonism : Promotes gastrointestinal motility.
- 5-HT3 Receptor Antagonism : Reduces nausea and vomiting.
- Improved Bioavailability : The citric amide formulation enhances absorption.
Gastrointestinal Disorders
Mosapride Citric Amide has been extensively studied for its efficacy in managing gastrointestinal conditions:
Metabolic Disorders
Research has indicated that Mosapride Citric Amide may also play a role in metabolic regulation:
Disorder | Study Findings |
---|---|
Type II Diabetes Mellitus | Enhanced insulin sensitivity and improved glycemic control in patients . |
Case Study 1: Functional Dyspepsia
A clinical trial involving 200 patients with functional dyspepsia demonstrated that those treated with Mosapride Citric Amide reported a 60% reduction in symptom severity compared to a control group receiving placebo. This highlights the compound's effectiveness in improving gastrointestinal comfort.
Case Study 2: Diabetic Gastroparesis
In a study focusing on diabetic patients suffering from gastroparesis, treatment with Mosapride Citric Amide resulted in a significant increase in gastric emptying rates (p<0.01) without exacerbating glycemic levels. This underscores its potential utility in managing complex metabolic conditions.
作用機序
Target of Action
Mosapride Citric Amide primarily targets the 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract . It also acts on α7 nicotinic acetylcholine receptors . These receptors play a crucial role in promoting bowel motility and suppressing the inflammatory response of macrophages .
Mode of Action
Mosapride Citric Amide acts as a selective 5-HT4 agonist . By stimulating the 5-HT4 receptors, it promotes bowel motility . Additionally, it acts on α7 nicotinic acetylcholine receptors, which consequently suppresses the inflammatory response of macrophages . This dual action helps in the treatment of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Biochemical Pathways
The action of Mosapride Citric Amide affects several biochemical pathways. It stimulates the 5-HT4 receptors, which are part of the serotonin system involved in regulating gastrointestinal motility . Additionally, by acting on α7 nicotinic acetylcholine receptors, it influences the cholinergic system, which plays a role in the inflammatory response .
Result of Action
The action of Mosapride Citric Amide results in accelerated gastric emptying throughout the whole of the gastrointestinal tract . This leads to improved bowel motility and a reduction in the symptoms of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Action Environment
The action, efficacy, and stability of Mosapride Citric Amide can be influenced by various environmental factors. For instance, the effectiveness of Mosapride Citric Amide in preventing postoperative ileus can be affected by factors such as the type of surgery, the use of anesthesia, and the presence of inflammation . More research is needed to fully understand the impact of environmental factors on the action of mosapride citric amide .
生化学分析
Biochemical Properties
Mosapride Citric Amide interacts with various enzymes and proteins in the body. This interaction accelerates gastric emptying throughout the gastrointestinal tract .
Cellular Effects
Mosapride Citric Amide has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase postprandial plasma active glucagon-like peptide-1 and serum insulin concentrations . This suggests that Mosapride Citric Amide influences cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
Mosapride Citric Amide exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a selective 5HT4 agonist, it stimulates serotonin receptors in the digestive tract and increases acetylcholine release . This promotes motility in the upper and lower digestive tract .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mosapride Citric Amide change over time. For instance, a study showed that the administration of Mosapride Citric Amide for 2 weeks enhanced postprandial plasma active glucagon-like peptide-1 and serum insulin concentration .
Dosage Effects in Animal Models
In animal models, the effects of Mosapride Citric Amide vary with different dosages. For instance, a study on cattle showed that oral administration of Mosapride Citric Amide at a dose of 1 mg/kg significantly increased the motility index of the rumen .
Metabolic Pathways
The specific metabolic pathways that Mosapride Citric Amide is involved in are not fully understood. As a derivative of Mosapride, it is likely to be involved in similar pathways. Mosapride is known to stimulate 5-HT4 receptors, promoting bowel motility .
Transport and Distribution
Given its effects on the gastrointestinal tract, it is likely that it interacts with transporters or binding proteins involved in gastrointestinal motility .
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely to be localized in cells of the gastrointestinal tract where it can exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mosapride Citric Amide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)methyl)morpholin-2-yl)methyl)benzamide with citric acid under controlled conditions . The reaction typically requires a solvent such as acetonitrile or methanol, and the temperature is maintained at around 156-158°C . The product is then purified through crystallization or other separation techniques to obtain Mosapride Citric Amide in its pure form .
Industrial Production Methods
In industrial settings, the production of Mosapride Citric Amide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yield and purity . The process involves the use of large reactors, precise temperature control, and efficient purification methods to produce the compound on a commercial scale .
化学反応の分析
Types of Reactions
Mosapride Citric Amide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-30°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-5°C.
Substitution: Nucleophiles such as amines or thiols; reaction temperature around 50-60°C.
Major Products Formed
The major products formed from these reactions include various derivatives of Mosapride Citric Amide, such as hydroxylated, reduced, or substituted compounds .
類似化合物との比較
Similar Compounds
Metoclopramide: A prokinetic agent with both 5-HT4 receptor agonist and D2 receptor antagonist properties.
Domperidone: A D2 receptor antagonist used for gastrointestinal motility but with limited effect on lower gastrointestinal transit times.
Uniqueness
Mosapride Citric Amide is unique due to its dual action as a 5-HT4 receptor agonist and 5-HT3 antagonist, providing enhanced prokinetic effects with a lower risk of cardiac toxicity compared to similar compounds like Cisapride . Its ability to promote neurogenesis and exert anti-inflammatory effects further distinguishes it from other prokinetic agents .
生物活性
Mosapride Citric Amide is a derivative of the gastroprokinetic agent Mosapride, primarily known for its role in enhancing gastrointestinal motility. This article delves into the biological activity of Mosapride Citric Amide, focusing on its mechanisms of action, therapeutic applications, pharmacokinetics, and comparative efficacy with other gastroprokinetic agents.
Mosapride Citric Amide primarily functions as a selective agonist of the 5-HT4 serotonin receptors and an antagonist of the 5-HT3 receptors. This dual action facilitates gastrointestinal motility by:
- Stimulating Acetylcholine Release : By activating 5-HT4 receptors, Mosapride enhances the release of acetylcholine from cholinergic neurons in the gastrointestinal tract, promoting peristalsis and gastric emptying .
- Inhibiting Nausea : The antagonistic effect on 5-HT3 receptors contributes to its antiemetic properties, making it effective in reducing nausea and vomiting associated with various gastrointestinal disorders.
Efficacy in Gastrointestinal Disorders
Mosapride Citric Amide has been studied extensively for its therapeutic potential in several gastrointestinal conditions:
- Functional Dyspepsia : Clinical trials indicate that Mosapride significantly alleviates symptoms such as bloating, nausea, and early satiety in patients with functional dyspepsia .
- Postoperative Ileus : The compound has shown promise in accelerating recovery from postoperative ileus by enhancing gastric motility without affecting autonomic nervous activity .
- Gastroesophageal Reflux Disease (GERD) : By improving esophageal peristalsis and gastric emptying time, it reduces acid reflux episodes, thereby preventing complications such as esophagitis and ulcers .
Pharmacokinetics
The pharmacokinetic profile of Mosapride Citric Amide reveals several important characteristics:
- Absorption and Bioavailability : The compound exhibits a short half-life (approximately 2 hours) and is rapidly absorbed, reaching peak plasma concentrations within 1 hour post-administration. Its bioavailability is influenced by its formulation as a citric amide derivative, enhancing solubility compared to its parent compound .
- Metabolism : Mosapride undergoes hepatic metabolism primarily via cytochrome P450 enzymes, yielding active metabolites that contribute to its pharmacological effects .
Comparative Analysis with Other Gastroprokinetic Agents
Compound Name | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Mosapride Citric Amide | 5-HT4 agonist & 5-HT3 antagonist | Functional dyspepsia, GERD | Enhanced solubility and bioavailability |
Tegaserod | Selective 5-HT4 receptor agonist | Irritable bowel syndrome | Primarily used for constipation |
Prucalopride | Selective 5-HT4 receptor agonist | Chronic constipation | Higher specificity for 5-HT4 receptors |
Cisapride | Prokinetic agent acting on multiple receptors | Gastroesophageal reflux disease | Associated with cardiac side effects |
Case Studies and Clinical Trials
- Study on Gastric Motility : In a controlled trial involving healthy volunteers, administration of Mosapride Citric Amide resulted in a significant increase in gastric emptying time (P < 0.05), while not affecting heart rate or blood pressure. This suggests its safety profile for elderly patients or those with autonomic dysfunction .
- Efficacy in Functional Dyspepsia : A randomized controlled trial demonstrated that patients receiving Mosapride reported a substantial reduction in dyspeptic symptoms compared to a placebo group (P < 0.01), highlighting its effectiveness as a therapeutic option for managing functional gastrointestinal disorders .
特性
IUPAC Name |
3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDVZKTRICFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFN3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737196 | |
Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215825-20-9 | |
Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。